molecular formula C20H20N2O5S B2927165 1-[1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903781-62-3

1-[1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2927165
CAS No.: 1903781-62-3
M. Wt: 400.45
InChI Key: NEPKGJWNZIKBGF-UHFFFAOYSA-N
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Description

1-[1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core linked to an azetidine ring via a sulfonyl group. The azetidine moiety is further substituted with a 4'-methoxy-[1,1'-biphenyl]-4-yl group. Pyrrolidine-2,5-dione derivatives are known for their roles in chiral catalysis and bioactive molecule synthesis, as highlighted in crystallographic studies of related compounds . The biphenyl sulfonyl group may enhance binding affinity to biological targets, while the methoxy substituent could modulate electronic and hydrophobic properties .

Properties

IUPAC Name

1-[1-[4-(4-methoxyphenyl)phenyl]sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-27-17-6-2-14(3-7-17)15-4-8-18(9-5-15)28(25,26)21-12-16(13-21)22-19(23)10-11-20(22)24/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPKGJWNZIKBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the Suzuki-Miyaura coupling reaction to form the biphenyl structure . This is followed by the introduction of the sulfonyl group through sulfonation reactions. The azetidine ring is then formed via cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the subsequent steps.

Chemical Reactions Analysis

Types of Reactions

1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated biphenyl derivative, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonyl groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The biphenyl moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
1-[1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione (Target) C₂₀H₂₀N₂O₅S¹ 400.45 4'-Methoxybiphenyl sulfonyl, azetidine Medicinal chemistry (enzyme inhibition)
Sacubitril Impurity 40 C₁₉H₁₈ClNO₂ 327.81 Biphenyl, chloropropane chain Pharmaceutical impurity reference
1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione C₁₆H₁₈N₂O₃ 286.33 3-Phenylpropanoyl, azetidine Synthetic intermediate
1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione C₁₉H₂₄N₂O₃S 360.50 Propan-2-ylsulfanyl phenyl, acetyl-azetidine Probable antimicrobial agent
1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione C₁₄H₁₅FN₂O₄S 326.35 2-Fluorobenzyl sulfonyl, azetidine Kinase inhibition (hypothetical)
1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione C₂₇H₂₃Cl₂F₃N₄O₂S 595.46 Benzyl, piperazinyl-pyridine, chlorophenyl sulfanyl Anticancer or antiviral (speculative)

Structural and Functional Insights:

  • Core Structure : All compounds share the pyrrolidine-2,5-dione core, which is critical for hydrogen bonding and conformational rigidity .
  • Azetidine vs. Other Linkers : The target compound and –10 utilize azetidine as a linker, offering a compact four-membered ring that may enhance metabolic stability compared to larger heterocycles (e.g., piperazine in ) .

Pharmacological Potential:

  • The target compound’s structural similarity to Baricitinib ()—a JAK1/2 inhibitor—suggests possible applications in inflammatory diseases. However, the absence of a pyrazolyl-pyrrolopyrimidine moiety in the target compound may limit direct JAK inhibition .
  • Compounds with sulfonyl-azetidine motifs (e.g., ) have been explored for kinase inhibition, implying that the target compound could be optimized for similar pathways .

Research Findings and Trends

  • Trend 1 : Sulfonyl-azetidine-pyrrolidine-dione hybrids are emerging as scaffolds for protease and kinase inhibitors due to their balanced hydrophobicity and hydrogen-bonding capacity .
  • Trend 2 : Methoxy and halogen substituents on aromatic rings (e.g., 4'-methoxy in the target compound, 2-fluoro in ) are strategically used to fine-tune pharmacokinetic properties .
  • Gap: Limited data exist on the target compound’s biological activity. Future studies should focus on in vitro assays against therapeutic targets like proteases or kinases.

Biological Activity

The compound 1-[1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a small molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N3O3SC_{26}H_{27}N_{3}O_{3}S with a molecular weight of 461 g/mol. The structure features a biphenyl moiety substituted with a methoxy group and a sulfonamide functional group, which are known to influence biological activity through various mechanisms.

Research indicates that compounds with similar structures often exhibit activity through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Modulation of Cellular Signaling : The compound may interfere with signaling pathways that regulate cell growth and apoptosis, potentially leading to increased cytotoxicity in cancer cells.

Biological Activity Data

The biological activity of this compound can be summarized in the following table, highlighting its effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism Reference
MIA PaCa-2 (Pancreatic)0.58Inhibition of oxidative phosphorylation
UM16 (Pancreatic)0.31Specific binding to mitochondrial targets
BxPC-3 (Pancreatic)1.0Disruption of ATP production

Case Studies and Research Findings

  • Oxidative Phosphorylation Inhibition : A study reported that similar compounds effectively inhibited oxidative phosphorylation (OXPHOS), leading to significant cytotoxicity in pancreatic cancer models. The lead compound demonstrated an IC50 value indicating potent inhibition of ATP production under conditions that forced reliance on OXPHOS metabolism .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the biphenyl and sulfonamide groups could enhance potency against specific cancer types. For instance, variations in substituents on the biphenyl ring significantly affected the compound's ability to inhibit cell growth .
  • Tolerability and Side Effects : In preclinical trials, compounds similar to this one showed low-grade side effects such as nausea and fatigue, suggesting a favorable safety profile for further clinical development .

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